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Compound of Interest

Compound Name: JNJ-64264681

Cat. No.: B15577197

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
the Bruton's tyrosine kinase (BTK) inhibitor, INJ-64264681, in in vivo experiments.

Frequently Asked Questions (FAQS)

Q1: What is INJ-64264681 and what is its mechanism of action?

JNJ-64264681 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine
kinase (BTK).[1][2][3] It targets and binds to BTK, preventing the activation of the B-cell antigen
receptor (BCR) signaling pathway.[1] This inhibition of BTK-mediated signaling pathways
ultimately hinders the growth of malignant B cells where BTK is often overexpressed.[1] BTK is
a crucial kinase in B-lymphocyte development, activation, signaling, proliferation, and survival.

[1]
Q2: What are the potential therapeutic applications of INJ-642646817

JNJ-64264681 has shown potential in treating B-cell malignancies and autoimmune disorders.
[2][4] Preclinical studies have demonstrated its efficacy in both cancer and autoimmune
models.[4][5] Clinical trials have been conducted to evaluate its safety and efficacy in patients
with non-Hodgkin lymphoma and chronic lymphocytic leukemia.[6]

Q3: What is the recommended storage and stability for JNJ-642646817
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For long-term storage, JNJ-64264681 powder should be kept at -20°C for up to 3 years.[2]
Stock solutions in solvent can be stored at -80°C for up to a year.[2] It is advisable to aliquot
stock solutions to prevent repeated freeze-thaw cycles.[2]

Troubleshooting Guide
In Vivo Formulation and Delivery

Q4: | am having trouble dissolving JNJ-64264681 for in vivo administration. What are the
recommended solvents and formulation protocols?

JNJ-64264681 is insoluble in water.[2] For oral administration, two formulation methods are
suggested:

o CMC-Na Suspension: A homogeneous suspension can be prepared using carboxymethyl
cellulose sodium (CMC-Na). For example, to achieve a 5 mg/mL concentration, add 5 mg of
JNJ-64264681 to 1 mL of CMC-Na solution and mix thoroughly.[2]

e PEG300, Tween80, and ddH20 Solution: For a 1 mL working solution, you can add 50 pL of
a 100 mg/mL clarified DMSO stock solution to 400 uL of PEG300. After mixing until clear,
add 50 pL of Tween80 and mix again. Finally, add 500 pL of ddH20 to reach the final
volume. This mixed solution should be used immediately.[2]

e Corn Oil Suspension: Another option is to add 50 pL of a 13 mg/mL clear DMSO stock
solution to 950 pL of corn oil and mix well. This solution should also be used immediately.[2]

Note: Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.

[2]
Q5: What is the recommended route of administration for INJ-64264681 in preclinical models?

JNJ-64264681 is an orally active compound and has demonstrated excellent oral efficacy in
preclinical cancer and autoimmune models.[2][4][5]

Pharmacokinetics and Pharmacodynamics

Q6: | am observing lower than expected in vivo efficacy. What are the known pharmacokinetic
properties of INJ-642646817
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The following pharmacokinetic parameters were observed in a Phase 1 study in healthy human

participants. While these are from human studies, they can provide insights into the

compound's behavior.

Parameter Value Species Notes
Observed in a single-
ascending dose study.
[71[8] Preclinical
Terminal Half-life 1.6-13.2 hours Human studies in rats and
dogs also showed a
short half-life of less
than 2 hours.[9]
] Achieved by day 2
Time to Steady State ] ) Human [71[8]
with multiple doses
Dose-normalized area
under the
Exposure was less o
. . ) concentration-time
Dose Proportionality than dose-proportional Human o
curves were similar for
from 4 mg to 36 mg.
36 mg and 100 mg
doses.[7][8]
Highly bound to
plasma proteins
Plasma Protein ) across species, with
>90% Various

Binding

albumin being the
major contributor in

humans.[9]

Q7: How can | confirm target engagement in my in vivo model?

Target engagement can be assessed by measuring Bruton's tyrosine kinase occupancy

(BTKO). In a human phase 1 study, a Meso Scale Discovery (MSD) immunoassay platform

was used to evaluate BTKO in peripheral blood mononuclear cell (PBMC) lysates.[8] High BTK
occupancy (290%) was achieved at 4 hours after dosing with 200/400 mg single doses.[7][8]

You can adapt such an assay for your specific animal model and tissue of interest.
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Experimental Protocols

General In Vivo Formulation Protocol (using PEG300/Tween80)

Prepare a stock solution of INJ-64264681 in DMSO (e.g., 100 mg/mL). Ensure the DMSO is
fresh.[2]

e For a1 mL final volume, carefully pipette 50 pL of the DMSO stock solution into 400 pL of
PEGS300.

e Mix the solution thoroughly until it is clear.
e Add 50 pL of Tween80 to the mixture and mix again until clear.

e Add 500 pL of sterile double-distilled water (ddH2O) to the solution and mix to achieve the

final formulation.

e This formulation should be prepared fresh and administered immediately.[2]

Visualizations

Click to download full resolution via product page

Caption: BTK Signaling Pathway Inhibition by JINJ-64264681.
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Caption: General Experimental Workflow for In Vivo Studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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